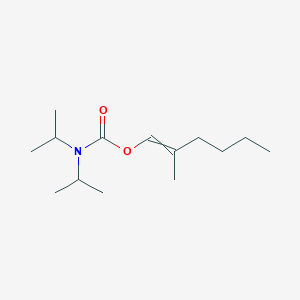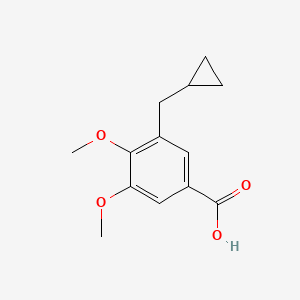
3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with cyclopropylmethyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4,5-dimethoxybenzoic acid.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Halogenated derivatives of the original compound.
Chemistry:
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of the catalytic process.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: The unique structural features of this compound make it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.
Industry:
Polymer Synthesis: The compound can be incorporated into polymer backbones to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid largely depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyclopropylmethyl group can enhance binding affinity and specificity, while the methoxy groups can influence the compound’s electronic properties and reactivity.
Comparaison Avec Des Composés Similaires
4,5-Dimethoxybenzoic Acid: Lacks the cyclopropylmethyl group, resulting in different reactivity and applications.
3-(Cyclopropylmethyl)benzoic Acid:
3,4,5-Trimethoxybenzoic Acid: Contains an additional methoxy group, which can further influence its chemical behavior and applications.
Uniqueness: 3-(Cyclopropylmethyl)-4,5-dimethoxybenzoic acid is unique due to the combination of the cyclopropylmethyl and methoxy groups, which confer distinct electronic and steric properties
Propriétés
Numéro CAS |
647855-02-5 |
|---|---|
Formule moléculaire |
C13H16O4 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
3-(cyclopropylmethyl)-4,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c1-16-11-7-10(13(14)15)6-9(12(11)17-2)5-8-3-4-8/h6-8H,3-5H2,1-2H3,(H,14,15) |
Clé InChI |
YKRSGBKUMSBGDL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)CC2CC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



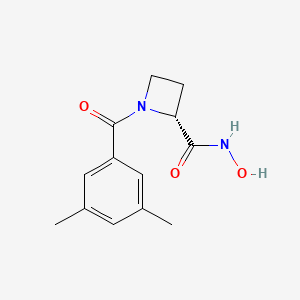
![{[1-Cyclohexyl-2-(cyclohexylmethyl)prop-2-en-1-yl]oxy}(triethyl)silane](/img/structure/B12604673.png)
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
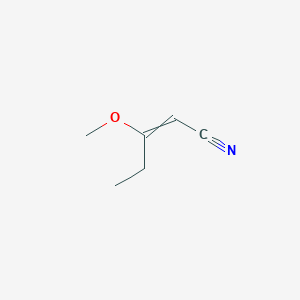
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
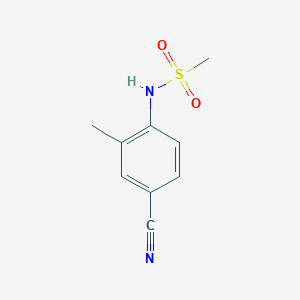
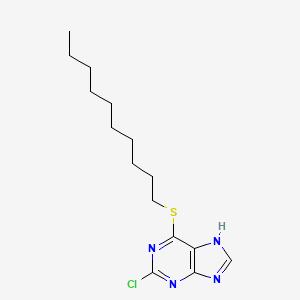
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![6-[(4-Nitrophenyl)sulfanyl]hexane-1-thiol](/img/structure/B12604720.png)
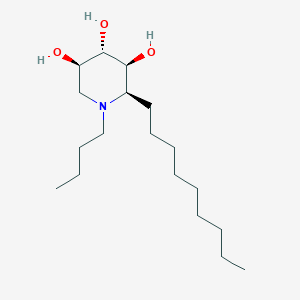
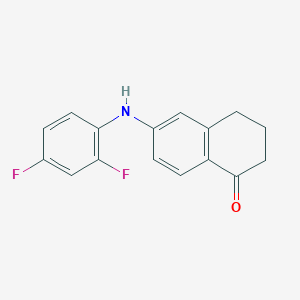
![2-{(E)-[3-(2-Nitrophenyl)prop-2-en-1-ylidene]amino}phenol](/img/structure/B12604731.png)
